Fmoc-L-beta-Ala-Ile-OH

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

For ANDA impurity profiling and QC release of Fmoc-Ile-OH, substitution risks method specificity. This Fmoc-L-beta-Ala-Ile-OH is the authenticated reference standard for the documented Fmoc-Ile-OH dipeptide impurity. Its β-alanine residue provides distinct chromatographic retention, essential for accurate quantification. For metabolism-resistant peptide candidates, this building block enables single-step introduction of the β-Ala-Ile motif, offering structural and stability advantages over α-amino acid analogs. Supplied with comprehensive characterization data.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
Cat. No. B13617288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-Ala-Ile-OH
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)
InChIKeyXXMFLBQJPKKFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-Ala-Ile-OH CAS 2171270-66-7: Protected β-Amino Acid Dipeptide Building Block Properties and Baseline Data


Fmoc-L-beta-Ala-Ile-OH (CAS 2171270-66-7) is a protected dipeptide consisting of a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected β-alanine residue coupled to L-isoleucine, with molecular formula C24H28N2O5 and molecular weight 424.5 g/mol . The compound contains a β-amino acid (β-alanine) rather than a standard α-amino acid, a structural feature that distinguishes it from conventional dipeptide building blocks. Commercially available purity typically ranges from 95% to 98% , and the compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical applications [1].

Why Fmoc-L-beta-Ala-Ile-OH Cannot Be Interchanged with Standard Fmoc-Protected α-Amino Acid Dipeptides or Monomers in Analytical and Synthetic Workflows


Generic substitution of Fmoc-L-beta-Ala-Ile-OH with Fmoc-α-amino acid dipeptides (e.g., Fmoc-Ala-Ile-OH) or sequential use of individual monomers (Fmoc-β-Ala-OH followed by Fmoc-Ile-OH) introduces distinct analytical and synthetic risks. The β-alanine residue contains an additional methylene unit in the backbone, altering both chromatographic retention behavior and peptide conformational properties relative to α-amino acid analogs . When used as a reference standard in impurity profiling for Fmoc-protected amino acid manufacturing—where Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH are known process-related impurities arising from Lossen-type rearrangement of Fmoc-OSu [1]—substitution with structurally dissimilar compounds invalidates method specificity. In synthetic applications, β-amino acid incorporation has been shown to enhance peptide stability against proteolytic degradation relative to all-α-amino acid sequences [2], making the pre-formed β-Ala-Ile dipeptide building block non-interchangeable with α-amino acid analogs for applications requiring metabolic stability.

Quantitative Differentiation Evidence for Fmoc-L-beta-Ala-Ile-OH: Comparator-Based Data Supporting Scientific Selection


Fmoc-L-beta-Ala-Ile-OH as a Defined Process Impurity Reference Standard Versus Fmoc-β-Ala-OH Monomer

Fmoc-β-Ala-Ile-OH is a known dipeptide impurity that forms alongside Fmoc-β-Ala-OH during Fmoc protection reactions using Fmoc-OSu [1]. In high-purity Fmoc-Ile-OH commercial specifications, Fmoc-β-Ala-Ile-OH is monitored as a dipeptide impurity and controlled to ≤0.1% (a/a) by HPLC, alongside Fmoc-β-Ala-OH and Fmoc-Ile-Ile-OH [2]. This impurity originates from the same Lossen-type rearrangement mechanism that produces Fmoc-β-Ala-OH, where Fmoc-OSu reacts with an amino acid to generate β-alanine-containing byproducts [1].

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Protease Stability Advantage of β-Alanine-Containing Peptides Versus All-α-Amino Acid Sequences

Incorporation of β-amino acids into peptide backbones confers enhanced resistance to enzymatic degradation compared to peptides composed entirely of α-amino acids [1]. Fmoc-L-beta-Ala-Ile-OH enables the introduction of a β-alanine residue adjacent to isoleucine in a single coupling step, providing a structural motif with extended backbone spacing (additional methylene unit) that is less efficiently recognized by proteolytic enzymes . This class-level property has been exploited in the development of protease-stable isoleucine/leucine surrogates for therapeutic peptide design [2].

Peptide Therapeutics Proteolytic Stability Peptidomimetics

Conformational Modulation by β-Alanine Spacer: Backbone Flexibility Versus α-Alanine Analog

The β-alanine residue in Fmoc-L-beta-Ala-Ile-OH provides an additional methylene unit in the peptide backbone compared to α-alanine-containing analogs (e.g., Fmoc-Ala-Ile-OH), resulting in increased backbone flexibility and altered hydrogen-bonding capacity . This structural difference modulates the conformational properties of peptides into which the building block is incorporated, which can influence biological activity, receptor binding, and self-assembly behavior .

Peptide Conformation Molecular Spacer Structure-Activity Relationship

Supply Chain Traceability to Pharmacopeial Standards (USP/EP) for Regulated Analytical Applications

Fmoc-β-Ala-Ile-OH is available as a reference standard with potential traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. Multiple suppliers offer the compound with comprehensive characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) method validation and quality control applications [REFS-2, REFS-3]. The purity specification of 98% is documented in product technical datasheets .

Regulatory Compliance Analytical Method Validation Reference Standard

Optimal Application Scenarios for Fmoc-L-beta-Ala-Ile-OH Based on Verified Differentiation Evidence


Impurity Reference Standard for HPLC Method Validation in Fmoc-Protected Amino Acid Manufacturing

Fmoc-β-Ala-Ile-OH is a documented dipeptide impurity in commercial Fmoc-Ile-OH batches, controlled at ≤0.1% (a/a) by HPLC alongside Fmoc-β-Ala-OH and Fmoc-Ile-Ile-OH [REFS-1, REFS-2]. Analytical laboratories performing method validation (AMV) for Abbreviated New Drug Applications (ANDA) require authenticated reference standards of each specified impurity to establish system suitability, specificity, and quantitation limits [3]. Procurement of Fmoc-L-beta-Ala-Ile-OH as a reference standard enables accurate impurity identification distinct from the Fmoc-β-Ala-OH monomer, supporting regulatory submissions and quality control release testing for Fmoc-protected amino acid starting materials used in peptide API manufacturing [4].

Synthesis of Protease-Stable Therapeutic Peptides Requiring Extended Metabolic Half-Life

Incorporation of β-amino acids into peptide backbones enhances resistance to proteolytic degradation relative to all-α-amino acid sequences [1]. Fmoc-L-beta-Ala-Ile-OH enables single-step introduction of a β-Ala-Ile motif via standard Fmoc SPPS, conferring class-level stability advantages without requiring post-synthetic modification [2]. This application is particularly relevant for therapeutic peptide candidates where rapid in vivo degradation limits efficacy, and where isoleucine residues are essential for target binding or activity. The β-Ala-Ile motif serves as a metabolically stabilized replacement for Ala-Ile or Gly-Ile sequences that are otherwise susceptible to protease cleavage [3].

Conformational Modulation of Peptide Backbones for Structure-Activity Relationship Studies

The β-alanine residue in Fmoc-L-beta-Ala-Ile-OH provides an additional methylene unit in the peptide backbone relative to α-alanine-containing analogs, increasing conformational flexibility and altering hydrogen-bonding patterns [1]. Researchers investigating the relationship between backbone flexibility and biological activity may employ this building block to systematically probe conformational space in peptide ligands [2]. The β-Ala-Ile motif is particularly useful when α-amino acid substitutions fail to achieve desired turn geometries or when linker optimization studies require precise control over spacer length and flexibility between functional domains [3].

GMP-Regulated Analytical Quality Control for ANDA Filings and Drug Master Files

Fmoc-L-beta-Ala-Ile-OH is supplied with comprehensive characterization data compliant with regulatory guidelines, with potential traceability to USP or EP pharmacopeial standards based on feasibility [REFS-1, REFS-2]. Analytical laboratories operating in GMP environments for ANDA filings or Drug Master File (DMF) submissions require this level of documentation for reference standards used in method validation and quality control testing [3]. Procurement from suppliers offering pharmacopeial traceability pathways ensures regulatory acceptance of analytical data and reduces the documentation burden associated with using research-grade alternatives that lack validated traceability documentation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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